2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose

Overview

Description

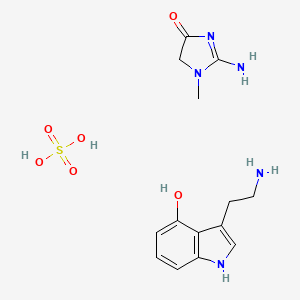

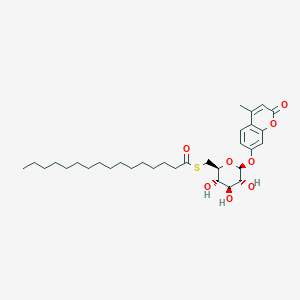

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose, also known as Fucα (1-6)GlcNAc, is a complex chemical compound with diverse applications in scientific research . It is indispensable for studying various biological processes and analyzing molecular interactions.

Molecular Structure Analysis

The molecular formula of this compound is C14 H25 N O10 . Its molecular weight is 367.349 g/mol . The exact mass is 367.14800 .Physical and Chemical Properties Analysis

This compound has a boiling point of 736.414ºC at 760 mmHg . Its density is 1.558g/cm³ . The flash point is 399.169ºC .Scientific Research Applications

Synthesis and Molecular Analysis

Regiospecific Synthesis : The compound has been synthesized through regiospecific transglycosylation reactions. These synthesis processes, often involving enzymes like alpha-fucosidase, have enabled the creation of various derivatives, useful as building blocks for more complex branched oligosaccharides (Vetere et al., 1997).

Synthetic Applications in Molecular Biology : The molecule has served as a key intermediate in the synthesis of various biologically relevant structures, such as bacterial peptidoglycan derivatives. Some of these derivatives have shown significant adjuvant activity, which is crucial in vaccine development and other immunological applications (Merser et al., 1975).

Large-Scale Synthesis for Biological Studies : It has been synthesized on a large scale for use in biological studies, such as adhesion inhibition studies with bacteria like Helicobacter pylori. This synthesis involves complex chemical processes to create high molecular weight polymers that are water-soluble (Eklind et al., 1996).

Enzymatic Assay Development

- Development of Enzymatic Assays : It has been instrumental in developing assay procedures for enzymes like GDP-L-fucose:2-acetamido-2-deoxy-beta-D-glucopyranoside-(1→4)-alpha-L-fucosyltransferase. These procedures are critical for understanding and quantifying enzyme activities in various biological processes (Sykes et al., 1983).

Safety and Hazards

The safety data sheet for this compound suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured . Personal protective equipment, including chemical impermeable gloves, should be worn .

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13?,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVYGSAFLBSSQ-PKAYUKAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-O-acetyl group in the mannosyl donors for the synthesis of this complex carbohydrate?

A1: The research highlights the crucial role of the 2-O-acetyl group in mannosyl donors for achieving high stereoselectivity during mannosylation reactions. [] This stereoselectivity is vital for constructing the desired glycosidic linkages in the target heptasaccharide, ensuring the accurate arrangement of sugar units. The researchers strategically employed this protecting group to control the stereochemistry at the newly formed glycosidic bond, ultimately leading to the successful synthesis of the complex carbohydrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)